molecular formula C17H16F2N2O5 B12806805 1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine CAS No. 132776-20-6

1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine

Cat. No.: B12806805
CAS No.: 132776-20-6
M. Wt: 366.32 g/mol
InChI Key: BQAZBEVMDFZUOP-GUIRCDHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog. This compound is characterized by the presence of a benzoyl group at the 5-O position, and the absence of hydroxyl groups at the 2 and 3 positions, which are replaced by fluorine atoms. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine typically involves multiple steps. One common approach starts with the protection of the hydroxyl groups of a suitable sugar precursor, followed by selective fluorination at the 2 and 3 positions. The benzoyl group is then introduced at the 5-O position through esterification. The final step involves the coupling of the modified sugar with thymine under conditions that promote glycosidic bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and high-throughput purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while hydrolysis can produce the deprotected nucleoside .

Scientific Research Applications

1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA or RNA chains during replication. The presence of fluorine atoms and the benzoyl group can interfere with the normal functioning of polymerases and other enzymes, leading to the termination of chain elongation or the induction of mutations. This makes the compound a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxy-2’,3’-difluoro-beta-D-arabinofuranosylcytosine
  • 2’,3’-Dideoxy-2’,3’-difluoro-beta-D-arabinofuranosyladenine
  • 2’,3’-Dideoxy-2’,3’-difluoro-beta-D-arabinofuranosylguanine

Uniqueness

1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine is unique due to the presence of the benzoyl group at the 5-O position, which can enhance its lipophilicity and cellular uptake. Additionally, the fluorine atoms at the 2 and 3 positions can increase its stability and resistance to enzymatic degradation compared to other nucleoside analogs .

Properties

CAS No.

132776-20-6

Molecular Formula

C17H16F2N2O5

Molecular Weight

366.32 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-difluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C17H16F2N2O5/c1-9-7-21(17(24)20-14(9)22)15-13(19)12(18)11(26-15)8-25-16(23)10-5-3-2-4-6-10/h2-7,11-13,15H,8H2,1H3,(H,20,22,24)/t11-,12-,13+,15-/m1/s1

InChI Key

BQAZBEVMDFZUOP-GUIRCDHDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)F)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.